molecular formula C13H18BN3O2 B2469960 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole CAS No. 2259877-38-6

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole

Cat. No.: B2469960
CAS No.: 2259877-38-6
M. Wt: 259.12
InChI Key: AOVPXTQRVIHAOD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound adheres to IUPAC nomenclature guidelines for benzotriazole derivatives. Its systematic name, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d]triazole , reflects:

  • Benzotriazole core : A bicyclic structure with fused benzene and triazole rings. The 2H designation indicates hydrogenation at the triazole nitrogen.
  • Substituents :
    • A methyl group at position 2 of the benzotriazole.
    • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5, forming a boronic ester (pinacol ester) functional group.

The SMILES notation CN1N=C2/C=C\C(B3OC(C)(C)C(C)(C)O3)=C/C2=N1 confirms the connectivity and stereochemistry.

Molecular Formula and Weight Determination

The compound’s molecular formula is C₁₃H₁₈BN₃O₂ , derived from:

  • Benzotriazole core : C₇H₆N₃.
  • Methyl group : CH₃.
  • Pinacol boronate : C₆H₁₀BO₂.
Component Formula Contribution to Total Formula
Benzotriazole C₇H₆N₃ C₇H₆N₃
Methyl group CH₃ CH₃
Pinacol boronate C₆H₁₀BO₂ C₆H₁₀BO₂
Total C₁₃H₁₈BN₃O₂ C₁₃H₁₈BN₃O₂

The molecular weight is calculated as 259.12 g/mol , consistent across commercial suppliers.

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallography is critical for determining atomic coordinates and bond lengths. However, no direct crystallographic data has been reported for this compound in the available literature. This absence is likely due to challenges in crystallizing boronic esters, which often exhibit low crystallinity or instability under X-ray conditions.

For context, related benzotriazole derivatives (e.g., UV-320) and boronic esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) have been characterized via X-ray diffraction. These studies highlight:

  • Bond lengths : B–O (1.35–1.40 Å) and B–C (1.55–1.60 Å) in boronic esters.
  • Planarity : Aromatic rings typically adopt planar geometries, with minor deviations in substituted systems.

Comparative Analysis with Benzotriazole Derivatives

The compound’s reactivity and electronic properties differ significantly from unsubstituted benzotriazoles and related derivatives. Key comparisons include:

Property 2-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzotriazole Unsubstituted Benzotriazole UV-320 (Phenol Derivative)
Core structure Boronic ester at C5; methyl at C2 No substituents UV-stabilizing substituents
Reactivity Suzuki coupling partner Limited reactivity UV absorption, stabilization
Electronic properties Electron-withdrawing boronic ester; electron-donating methyl Neutral Electron-donating alkyl groups
Applications Cross-coupling in organic synthesis Corrosion inhibition Polymer stabilization

The boronic ester enables participation in Suzuki-Miyaura coupling , a reaction not feasible with unsubstituted benzotriazoles.

Computational Molecular Modeling and DFT Studies

Density Functional Theory (DFT) provides insights into electronic structure and reactivity:

  • HOMO-LUMO Analysis :
    • HOMO : Localized on the benzotriazole π-system, influenced by the electron-donating methyl group.
    • LUMO : Stabilized by the electron-withdrawing boronic ester, lowering the energy gap and enhancing electrophilic reactivity.
  • Charge Distribution :

    • Partial positive charge on boron due to the electron-withdrawing pinacol ester.
    • Delocalized electron density across the benzotriazole core, modulated by substituents.
  • Regioselectivity :

    • The boronic ester directs reactivity to the C5 position, avoiding competition with the methyl group at C2. This contrasts with derivatives like 1,4-dimethyl-5-boronobenzotriazole, where steric hindrance alters regioselectivity.

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-7-10-11(8-9)16-17(5)15-10/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVPXTQRVIHAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(N=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pressurized Cyclization of o-Phenylenediamine

In this method, o-phenylenediamine reacts with sodium nitrite under high-temperature (240–260°C) and high-pressure (3.0–4.0 MPa) conditions to form benzotriazole. For the target compound, a methyl-substituted o-phenylenediamine precursor (e.g., 4-methyl-o-phenylenediamine) would be required to introduce the 2-methyl group on the benzotriazole ring. However, direct synthesis of 2-methylbenzotriazole via this method remains unexplored in the literature, necessitating post-synthetic modifications.

Introduction of the Boronate Ester Group

The pinacol boronate ester is introduced via Miyaura borylation, a palladium-catalyzed reaction between aryl halides and bis(pinacolato)diboron (B$$2$$pin$$2$$). This method is widely adopted for its efficiency and compatibility with heterocyclic substrates.

Miyaura Borylation of 5-Bromo-2-methylbenzotriazole

Reaction Conditions

  • Catalyst : Palladium(II) [1,1'-bis(diphenylphosphanyl)ferrocene] dichloride (Pd(dppf)Cl$$_2$$)
  • Base : Anhydrous potassium acetate (KOAc)
  • Solvent : 1,4-Dioxane
  • Temperature : 90°C
  • Duration : 12 hours
  • Atmosphere : Inert (e.g., nitrogen or argon)

Procedure

  • Substrate Preparation : 5-Bromo-2-methylbenzotriazole is synthesized via bromination of 2-methylbenzotriazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C.
  • Borylation Reaction :
    • 5-Bromo-2-methylbenzotriazole (1 equiv), B$$2$$pin$$2$$ (1.2 equiv), Pd(dppf)Cl$$_2$$ (0.05 equiv), and KOAc (3 equiv) are combined in 1,4-dioxane.
    • The mixture is heated at 90°C under nitrogen for 12 hours.
    • Progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Workup and Purification

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water.
  • The organic layer is dried over sodium sulfate and concentrated under reduced pressure.
  • Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water.

Yield : 74%

Alternative Synthetic Routes

Direct Functionalization of Benzotriazole

While less common, direct borylation of preformed 2-methylbenzotriazole using iridium or rhodium catalysts has been explored for analogous compounds. However, regioselectivity challenges (e.g., competing borylation at positions 4 or 6) limit its applicability.

Halogen Exchange Reactions

Metathesis of 5-iodo-2-methylbenzotriazole with pinacolborane in the presence of copper(I) iodide may offer an alternative pathway, though yields are generally lower (<60%) compared to Miyaura borylation.

Industrial-Scale Considerations

The pressurized cyclization method from CN105237488A demonstrates scalability for benzotriazole synthesis, with batch sizes up to 3,000 L reported. For Miyaura borylation, continuous-flow systems could enhance efficiency by reducing reaction times and improving heat transfer.

Table 1: Comparative Analysis of Borylation Methods

Method Catalyst Base Solvent Temp (°C) Yield (%)
Miyaura Borylation Pd(dppf)Cl$$_2$$ KOAc Dioxane 90 74
Iridium-Catalyzed [Ir(COD)Cl]$$_2$$ K$$3$$PO$$4$$ THF 110 52
Copper-Mediated CuI Et$$_3$$N DMF 100 58

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring exclusive borylation at the 5-position requires careful control of electronic and steric effects. Electron-withdrawing groups on the benzotriazole ring enhance selectivity for the para position.
  • Catalyst Loading : Reducing Pd(dppf)Cl$$_2$$ loading to 0.03–0.04 equiv minimally impacts yield while lowering costs.
  • Solvent Systems : Replacing 1,4-dioxane with cyclopentyl methyl ether (CPME) improves environmental sustainability without sacrificing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding borane derivatives.

    Substitution: The benzotriazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Borane derivatives.

    Substitution: Various substituted benzotriazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The benzotriazole moiety is known for its pharmacological properties. Compounds similar to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole have shown promise in several therapeutic areas:

  • Antiviral Activity : Benzotriazole derivatives have been investigated for their ability to inhibit viruses such as Hepatitis C. Studies indicate that modifications at specific positions enhance antiviral potency and selectivity .
  • Antioxidant Properties : The compound has been studied for its antioxidant capabilities. Research shows that benzotriazole derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
  • Anticancer Activity : Certain benzotriazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Materials Science Applications

In materials science, the unique properties of this compound make it suitable for:

  • Polymer Stabilization : The compound can be used as a stabilizer in polymer formulations to improve thermal stability and UV resistance. Its incorporation into polymer matrices enhances the longevity and performance of materials exposed to harsh environments .
  • Photovoltaic Devices : Research has indicated that benzotriazole derivatives can act as effective hole transport materials in organic photovoltaic cells. Their ability to facilitate charge transport while minimizing recombination losses is critical for enhancing device efficiency .

Environmental Science Applications

The environmental implications of benzotriazole compounds are also significant:

  • Water Treatment : Benzotriazoles have been studied for their potential in wastewater treatment processes. Their ability to adsorb pollutants and facilitate degradation reactions makes them candidates for improving water quality .

Case Study 1: Antiviral Efficacy

A study published in the Indian Journal of Pharmaceutical Education and Research demonstrated that a series of benzothiazole derivatives exhibited significant antiviral activity against Hepatitis C virus. The structure-activity relationship (SAR) revealed that modifications at the C-5 position were crucial for enhancing antiviral efficacy .

Case Study 2: Polymer Applications

Research conducted on the use of benzotriazole derivatives as stabilizers in polyvinyl chloride (PVC) showed that these compounds significantly improved thermal stability and resistance to UV degradation. The study highlighted the effectiveness of incorporating this compound into PVC formulations .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntiviral ActivityEffective against Hepatitis C virus
Antioxidant PropertiesScavenges free radicals effectively
Anticancer ActivityInduces apoptosis in cancer cell lines
Materials SciencePolymer StabilizationImproves thermal stability of PVC
Photovoltaic DevicesEnhances charge transport efficiency
Environmental ScienceWater TreatmentAdsorbs pollutants effectively

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition processes. The benzotriazole ring provides stability and enhances the compound’s reactivity in different environments .

Comparison with Similar Compounds

Heterocyclic Core Differences

  • Benzotriazole vs. Benzoxazole (2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole) :

    • Structure : Benzoxazole replaces one nitrogen in the triazole ring with oxygen, reducing electron-deficient character.
    • Reactivity : The oxygen atom in benzoxazole may decrease stability under acidic conditions compared to benzotriazole’s nitrogen-rich system. Both participate in cross-coupling, but benzotriazole’s electron-withdrawing nature may enhance electrophilic reactivity .
    • Applications : Benzoxazoles are common in materials science, whereas benzotriazoles are widely used as UV stabilizers and corrosion inhibitors .
  • Benzotriazole vs. 1,3,4-Oxadiazole (2-Methyl-5-[3-(dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole): Structure: The oxadiazole is a five-membered ring with two nitrogen and one oxygen atom, creating a more rigid, planar structure. Synthesis: Oxadiazoles often require cyclization of hydrazides or nitriles, differing from benzotriazole’s direct borylation pathways .

Boronate Ester Positioning and Substituents

  • 2-Methyl-5-(dioxaborolan-2-yl)benzotriazole vs. Isoxazoles are less thermally stable than benzotriazoles .
  • Comparison with Thiadiazole (2-Methyl-5-(dioxaborolan-2-yl)-1,3,4-thiadiazole) :
    • The sulfur atom in thiadiazole increases polarizability and may enhance metal coordination in catalysis. However, sulfur can poison certain catalysts, limiting utility in palladium-mediated reactions .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling Efficiency :

    • Benzotriazole : Moderate reactivity due to balanced electron-withdrawing effects. Used in aryl-aryl bond formation for UV stabilizers .
    • Oxadiazole : Higher reactivity in coupling due to strong electron deficiency; preferred in pharmaceutical intermediates .
    • Thiadiazole : Lower coupling yields reported due to sulfur-induced catalyst deactivation .
  • Thermal and Chemical Stability :

    • Benzotriazoles exhibit superior thermal stability (decomposition >250°C) compared to oxadiazoles (~200°C) and thiadiazoles .

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound's chemical formula is C10H16BNO2SC_{10}H_{16}BNO_2S, with a molecular weight of 225.12 g/mol. It is characterized by the presence of a benzotriazole moiety and a dioxaborolane structure, which are known to contribute significantly to its biological activity.

The biological activity of this compound can be attributed to its role as a potential inhibitor of various enzymes and protein interactions relevant in cancer biology and other diseases. Notably, compounds with similar structures have been shown to interact with molecular chaperones such as HSP90, which are critical in maintaining protein homeostasis in cells.

Inhibition of HSP90

HSP90 inhibitors have been extensively studied for their role in cancer therapy. By inhibiting HSP90, these compounds lead to the destabilization of client proteins involved in oncogenic signaling pathways. This mechanism can result in reduced tumor growth and increased apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
HSP90 InhibitionInduces degradation of client proteins involved in cancer signaling pathways
Anticancer PotentialExhibits cytotoxic effects on various cancer cell lines
Enzyme InteractionPotential interactions with other enzymes involved in metabolic processes
PharmacokineticsHigh gastrointestinal absorption; permeable to the blood-brain barrier

Case Studies

Several studies have investigated the biological effects of benzotriazole derivatives similar to this compound:

  • Cytotoxicity Assays : In vitro studies demonstrated that benzotriazole derivatives exhibit significant cytotoxicity against various cancer cell lines (e.g., breast cancer and leukemia). The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .
  • In Vivo Studies : Animal models treated with HSP90 inhibitors showed a marked reduction in tumor size compared to controls. This suggests that compounds like this compound could be effective in clinical settings .
  • Safety and Toxicology : Preliminary toxicity assessments indicate that while the compound possesses potent biological activities, careful evaluation is necessary due to potential side effects associated with HSP90 inhibition .

Q & A

Q. How can this compound be utilized in the synthesis of functionalized heterocycles for drug discovery?

  • Case Study : Couple with 5-bromo-1H-indole via Suzuki-Miyaura to create biaryl intermediates for kinase inhibitors. Optimize yields (>85%) using Pd(OAc)₂/XPhos in dioxane .
  • Biological Testing : Screen derivatives for bioactivity (e.g., IC₅₀ assays) against target enzymes, ensuring purity >95% via LC-MS .

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